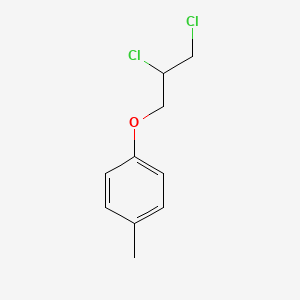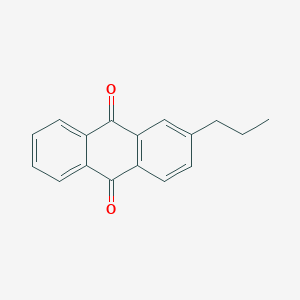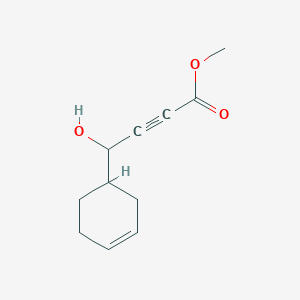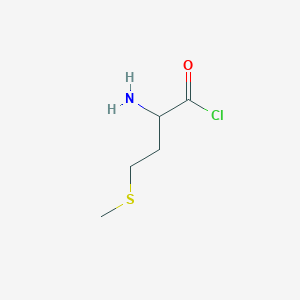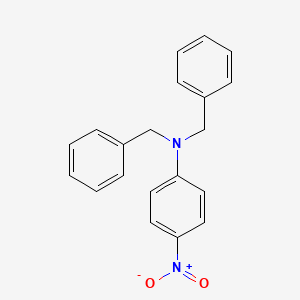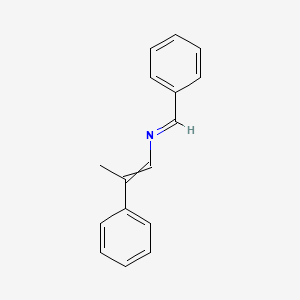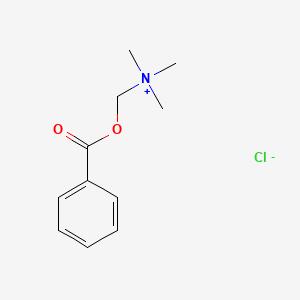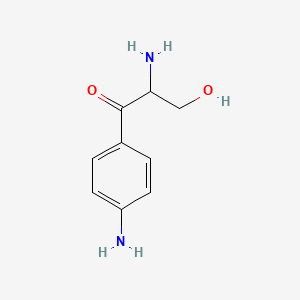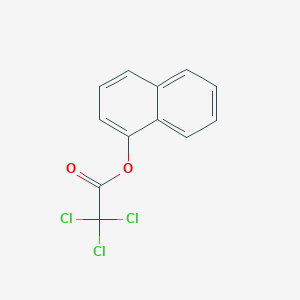
Naphthalen-1-yl 2,2,2-trichloroacetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Naphthalen-1-yl 2,2,2-trichloroacetate is an organic compound that belongs to the class of esters It is derived from naphthalene, a polycyclic aromatic hydrocarbon, and trichloroacetic acid
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Naphthalen-1-yl 2,2,2-trichloroacetate typically involves the esterification of naphthalen-1-ol with trichloroacetic acid. The reaction is usually carried out in the presence of a dehydrating agent such as sulfuric acid or phosphorus pentoxide to facilitate the removal of water formed during the reaction. The reaction conditions often include heating the mixture under reflux to ensure complete esterification.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes where the reactants are fed into a reactor and the product is continuously removed. This method enhances efficiency and allows for better control over reaction conditions, leading to higher yields and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
Naphthalen-1-yl 2,2,2-trichloroacetate can undergo various chemical reactions, including:
Hydrolysis: The ester bond can be hydrolyzed in the presence of water and an acid or base catalyst, resulting in the formation of naphthalen-1-ol and trichloroacetic acid.
Reduction: The trichloroacetate moiety can be reduced to form dichloroacetate or monochloroacetate derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions where the trichloroacetate group is replaced by other nucleophiles.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as amines, thiols, or alcohols.
Major Products Formed
Hydrolysis: Naphthalen-1-ol and trichloroacetic acid.
Reduction: Naphthalen-1-yl dichloroacetate or naphthalen-1-yl monochloroacetate.
Substitution: Various substituted naphthalen-1-yl derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Naphthalen-1-yl 2,2,2-trichloroacetate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacological tool.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism by which Naphthalen-1-yl 2,2,2-trichloroacetate exerts its effects depends on its interaction with specific molecular targets. For example, in biological systems, it may interact with enzymes or receptors, leading to modulation of their activity. The trichloroacetate moiety can also undergo metabolic transformations, producing reactive intermediates that can affect cellular processes.
Comparación Con Compuestos Similares
Similar Compounds
Naphthalen-1-yl acetate: Similar structure but lacks the trichloroacetate group.
Naphthalen-1-yl dichloroacetate: Contains two chlorine atoms instead of three.
Naphthalen-1-yl monochloroacetate: Contains one chlorine atom instead of three.
Uniqueness
Naphthalen-1-yl 2,2,2-trichloroacetate is unique due to the presence of the trichloroacetate group, which imparts distinct chemical reactivity and potential biological activity. This makes it a valuable compound for various research applications where specific reactivity or biological effects are desired.
Propiedades
Fórmula molecular |
C12H7Cl3O2 |
|---|---|
Peso molecular |
289.5 g/mol |
Nombre IUPAC |
naphthalen-1-yl 2,2,2-trichloroacetate |
InChI |
InChI=1S/C12H7Cl3O2/c13-12(14,15)11(16)17-10-7-3-5-8-4-1-2-6-9(8)10/h1-7H |
Clave InChI |
APBYRRAYIFRPOU-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C(=C1)C=CC=C2OC(=O)C(Cl)(Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


